molecular formula C14H9BrN2O B2451513 4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzonitrile CAS No. 316130-02-6

4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzonitrile

Cat. No.: B2451513
CAS No.: 316130-02-6
M. Wt: 301.143
InChI Key: LEPBXPMGCAPKPU-RQZCQDPDSA-N
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Preparation Methods

The synthesis of 4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzonitrile involves several steps. One common method is the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-aminobenzonitrile under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

The use of green chemistry principles, such as ionic liquids as recycling agents, can be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzonitrile involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

4-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-12-3-6-14(18)11(7-12)9-17-13-4-1-10(8-16)2-5-13/h1-7,9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPBXPMGCAPKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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